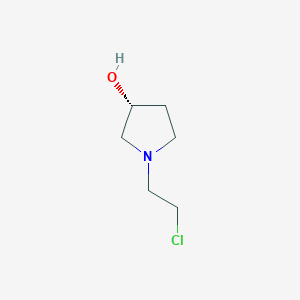
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde is a chemical compound with the CAS Number: 2418711-60-9 . It has a molecular weight of 230.16 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is 5-(perfluoroethyl)thiophene-3-carbaldehyde . The InChI code is 1S/C7H3F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1-3H . This code provides a specific textual identifier for the compound based on its molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The compound is shipped with an ice pack to maintain its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
The synthesis of thiophene-substituted bis(5,4-d)thiazoles utilizes substituted thiophene-2-carbaldehydes, including derivatives that might share structural similarities with the compound . These materials are noted for their application in material chemistry due to their unique UV-Vis and fluorescence properties, indicating their potential use in optical and electronic devices (Tokárová & Biathová, 2018).
Optical Properties and Applications
The study on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines reveals the synthesis of derivatives from thiophene-2-carbaldehydes, leading to compounds with significant fluorescence quantum yields. Such materials have been suggested for use as invisible ink dyes, showcasing the relevance of thiophene derivatives in creating materials with specific optical properties for security applications (Bogza et al., 2018).
Intramolecular Proton Transfer Mechanisms
In another research, the intramolecular proton transfer (IPT) mechanisms in derivatives of 3-hydroxychromone, including thiophene carbaldehyde derivatives, have been studied to understand their photophysical behavior. These findings contribute to the development of compounds with tailored electronic and optical properties, useful in sensors and organic electronics (Huang et al., 2017).
Fluorescent Sensors
The development of fluorescent sensors, such as 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, for detecting metal ions like Fe3+ showcases the application of thiophene derivatives in environmental monitoring and analytical chemistry. This highlights the versatility of thiophene-based compounds in creating sensitive and selective sensors for various ions (Zhang et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJYBQKGDAKSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2933370.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933371.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933373.png)

![3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline](/img/structure/B2933375.png)



![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)

![2-(4-methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2933388.png)


